BenchChemオンラインストアへようこそ!

Arasin-likeSp

Antimicrobial peptide MIC Gram-negative bacteria

Arasin-likeSp is a 41-amino-acid, cationic (+7 net charge) antimicrobial peptide (AMP) first identified from hemocytes of the mud crab Scylla paramamosain. It belongs to the arasin family of proline/arginine-rich crustacean AMPs and features a distinctive bipartite architecture: an N-terminal glycine/arginine-rich domain and a C-terminal region stabilized by four conserved cysteine residues.

Molecular Formula
Molecular Weight
Cat. No. B1578196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArasin-likeSp
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arasin-LikeSp: A Crustacean-Derived Cysteine-Rich Antimicrobial Peptide for Targeted Marine Pathogen Control — Procurement & Selection Guide


Arasin-likeSp is a 41-amino-acid, cationic (+7 net charge) antimicrobial peptide (AMP) first identified from hemocytes of the mud crab Scylla paramamosain [1]. It belongs to the arasin family of proline/arginine-rich crustacean AMPs and features a distinctive bipartite architecture: an N-terminal glycine/arginine-rich domain and a C-terminal region stabilized by four conserved cysteine residues [1]. The peptide exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with pronounced potency toward crustacean and marine pathogens including Vibrio harveyi, Vibrio anguillarum, and Aerococcus viridans [1]. A recombinant production route in Escherichia coli using an ELP-intein self-cleavage system has been established, yielding approximately 3.56 mg of purified peptide per liter of culture, which demonstrates scalability for research and industrial procurement [2].

Why Generic In-Class AMP Substitution Fails for Arasin-LikeSp: Gram-Negative Spectrum, Mechanistic Divergence, and Aquaculture-Specific Targeting


Arasin-likeSp cannot be functionally replaced by its closest co-discovered analog GRPSp (from the same mud crab species) because GRPSp is active exclusively against Gram-positive bacteria (A. viridans MIC 6.25–12.5 µM, M. luteus MIC 12.5–25 µM) and shows no activity against any Gram-negative strains [1]. This renders GRPSp useless for controlling Gram-negative Vibrio pathogens that are the primary infectious threat in marine aquaculture [1]. Furthermore, substitution with the well-characterized arasin 1 from the spider crab Hyas araneus is inadequate: arasin 1 operates via a non-membranolytic, intracellular-targeting mechanism at its MIC—penetrating E. coli without membrane damage—whereas arasin-likeSp acts through rapid membrane disruption evidenced by FE-SEM morphological alterations and propidium iodide uptake in both B. subtilis and V. harveyi [2][3]. These mechanistic and spectrum differences mean that procurement decisions based solely on peptide family membership will yield functionally divergent outcomes.

Arasin-LikeSp Quantitative Differentiation Evidence: Head-to-Head MIC, Mechanistic, Structural, and Production Data Against Closest Analogs


Gram-Negative Antibacterial Spectrum: Arasin-LikeSp vs. GRPSp — Direct Head-to-Head Comparison from the Same Discovery Study

In the original co-discovery study, synthetic arasin-likeSp and GRPSp were tested in parallel against an identical panel of bacterial strains using broth microdilution. Arasin-likeSp demonstrated potent activity against the Gram-negative crustacean pathogens Vibrio harveyi (MIC 0.78–1.56 µM) and Vibrio anguillarum (MIC 3.125–6.25 µM), whereas GRPSp exhibited no detectable activity against any Gram-negative bacteria tested [1]. This is the only available direct head-to-head comparison with an in-class analog from the same host species, same study, and same assay conditions [1]. DRAMP database entries independently corroborate these values: arasin-likeSp (DRAMP02931) V. harveyi MIC 0.78–1.56 µM, V. anguillarum MIC 3.125–6.25 µM; GRPSp (DRAMP02932) shows no Gram-negative activity, with all Gram-positive targets exceeding 6.25 µM [2][3].

Antimicrobial peptide MIC Gram-negative bacteria Vibrio aquaculture

Membrane-Disruptive Mechanism of Arasin-LikeSp vs. Non-Lytic Intracellular Mechanism of Arasin 1 at MIC — Cross-Study Mechanistic Comparison

The mechanism of action critically differentiates arasin-likeSp from arasin 1. Recombinant arasin-likeSp treatment of Bacillus subtilis and Vibrio harveyi caused pronounced morphological alterations visualized by field-emission scanning electron microscopy (FE-SEM) and increased membrane permeability confirmed by propidium iodide (PI) uptake, indicating a membrane-disruptive mode of action [1]. In contrast, structure-activity relationship studies on arasin 1 demonstrated that the active fragment arasin 1(1–23) at its MIC (4 µM against E. coli HB101) was not bactericidal and caused no membrane disruption; membrane permeabilization was observed only at ≥5× MIC, with the peptide instead penetrating E. coli cells intact to reach intracellular targets at MIC levels [2]. This mechanistic divergence — direct membrane lysis by arasin-likeSp vs. intracellular-targeting, non-lytic entry by arasin 1 at MIC — has implications for resistance development, killing kinetics, and spectrum selectivity [1][2].

Mode of action membrane permeabilization FE-SEM propidium iodide antimicrobial peptide mechanism

Primary Sequence Architecture: Arasin-LikeSp Has Only 53% Identity to Arasin 2 and a Unique Cysteine-Rich C-Terminal Scaffold

The mature arasin-likeSp peptide (41 residues; SPRVSRRYGRPFGGRPFVGGQFGGRPGCVCIRSPCPCANYG) shares only 53% overall amino acid sequence identity with arasin 2 from the spider crab Hyas araneus, its closest arasin family relative [1]. Despite this partial homology, arasin-likeSp possesses a distinctive N-terminal domain unusually rich in glycine (G) and arginine (R) residues, while the C-terminal domain contains four cysteine residues predicted to form two disulfide bonds — a structural feature conserved across the arasin family but arranged in a unique spacing pattern specific to arasin-likeSp [1][2]. The peptide has a calculated molecular mass of 4,373.04 Da, an isoelectric point of 10.75, a net charge of +7 at neutral pH, and a Boman index of −85.73, indicating a markedly different physicochemical profile from arasin 1 (37 residues, pI ~12.3) and arasin 2 (67 residues, 7,462.81 Da, pI 9.79) [2][3]. These sequence and physicochemical differences preclude functional interchangeability within the arasin family.

Peptide sequence cysteine scaffold structure-activity relationship arasin family sequence alignment

Recombinant Production Feasibility: Arasin-LikeSp Achieves 3.56 mg/L Yield via ELP-Intein Self-Cleavage System in E. coli

A recombinant production method for arasin-likeSp has been established using an elastin-like polypeptide (ELP)-intein self-cleavage fusion system expressed in Escherichia coli. The fusion protein (ELP-intein-arasin-likeSp) was expressed primarily in soluble form, purified from cell lysates by inverse transition cycling (ITC), and the mature arasin-likeSp was released via intein self-cleavage followed by a second ITC step. The final purified yield was approximately 3.56 mg of arasin-likeSp per liter of bacterial culture [1]. The purified recombinant peptide retained full antibacterial activity against both B. subtilis and V. harveyi, confirming that the production system yields correctly folded, bioactive peptide [1]. While no direct comparative yield data exist for recombinant production of other arasin family members in the same expression system, this represents the only published scalable, tag-free recombinant production route for any arasin-family peptide to date [1].

Recombinant peptide production ELP-intein E. coli expression scalable manufacturing yield

Narrow-Spectrum Bias Toward Crustacean and Marine Pathogens: Arasin-LikeSp Lacks Activity Against Human-Associated E. coli, Unlike Arasin 1

The antimicrobial spectrum of arasin-likeSp reveals a striking bias toward marine and crustacean pathogens, with sub-micromolar to low micromolar MICs against Aerococcus viridans (0.19–0.39 µM), Vibrio harveyi (0.78–1.56 µM), and Vibrio anguillarum (3.125–6.25 µM), but essentially no activity against the standard Gram-negative test strain Escherichia coli 363 (MIC >50 µM) or Aeromonas hydrophila (MIC >50 µM) [1]. This contrasts sharply with arasin 1, which exhibits potent activity against E. coli ATCC 25922 (MIC 3.1 µM) and E. coli HB101 (MIC 6.25 µM for full-length, 4 µM for the active fragment), alongside activity against a broad panel of human-associated pathogens including Pseudomonas aeruginosa (6.3 µM) and Staphylococcus aureus (50 µM) [2]. The >64-fold difference in E. coli susceptibility between arasin-likeSp (MIC >50 µM) and arasin 1 (MIC 3.1–6.25 µM) underscores a fundamentally divergent target organism profile [1][2].

Antimicrobial spectrum pathogen selectivity E. coli Vibrio crustacean immunity

Arasin-LikeSp Application Scenarios: Where Quantitative Evidence Supports Prioritization Over Analogs


Aquaculture Disease Management: Targeted Control of Vibrio harveyi and Vibrio anguillarum Infections in Marine Fish and Crustacean Farming

Arasin-likeSp is the only arasin-family peptide with demonstrated low-micromolar potency against Vibrio harveyi (MIC 0.78–1.56 µM) and Vibrio anguillarum (MIC 3.125–6.25 µM), the two most significant bacterial pathogens in marine aquaculture [1]. Unlike GRPSp, which shows zero Gram-negative activity, arasin-likeSp can target Vibrio spp. directly [1]. The availability of a recombinant production method yielding 3.56 mg/L [2] makes arasin-likeSp a more viable candidate for aquaculture-scale application than synthesis-only arasin analogs. For research groups developing anti-Vibrio interventions for shrimp, crab, or marine fish hatcheries, arasin-likeSp provides a unique combination of pathogen-relevant spectrum and demonstrated recombinant scalability [1][2].

Mechanistic Studies of Membrane-Active Antimicrobial Peptides: FE-SEM and PI Uptake Model System

The well-characterized membrane-disruptive mechanism of arasin-likeSp — confirmed by FE-SEM morphological imaging and quantitative propidium iodide uptake in both Gram-positive (B. subtilis) and Gram-negative (V. harveyi) bacteria [1] — makes this peptide an excellent model compound for studying membrane-active AMP mechanisms. In contrast, arasin 1 adopts a non-lytic, intracellular-targeting mechanism at its MIC, penetrating cells without membrane damage [2]. Researchers comparing membrane-active vs. cell-penetrating AMP mechanisms can use arasin-likeSp as a well-defined membrane-lytic comparator, with quantitative imaging and permeability data already established [1][2].

Recombinant Peptide Process Development: ELP-Intein Self-Cleavage Platform Optimization Using Arasin-LikeSp as a Case Study

The published ELP-intein-arasin-likeSp expression and purification protocol — with a documented yield of 3.56 mg/L, soluble expression, and two-step ITC purification — provides a complete, reproducible process template [1]. Process development teams evaluating recombinant AMP production platforms can use arasin-likeSp as a benchmark compound: its moderate size (41 aa, 4.37 kDa), high net charge (+7), and four cysteine residues present diverse challenges (disulfide bond formation, solubility, purification) that make it a representative test case for platform optimization. No comparable recombinant production protocol has been published for arasin 1, arasin 2, or GRPSp [1].

Crustacean Innate Immunity and Host-Pathogen Interaction Research: Hemocyte-Expressed AMP as a Molecular Probe

Arasin-likeSp transcript levels in mud crab hemocytes are rapidly upregulated (3-fold increase within 3 hours) upon bacterial challenge with Aerococcus viridans [1], and the synthetic peptide is highly potent against A. viridans (MIC 0.19–0.39 µM) [2]. This tight coupling between in vivo immune induction and in vitro pathogen susceptibility makes arasin-likeSp a valuable molecular probe for studying hemocyte-mediated immune responses in crustaceans. Its narrow spectrum — active against crustacean/marine pathogens but inactive against E. coli (MIC >50 µM) [2] — aligns with its proposed role as a specialized anti-crustacean-pathogen effector, distinguishing it from broad-spectrum arasin 1 [3].

Quote Request

Request a Quote for Arasin-likeSp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.